molecular formula C21H19F2NO4 B12947288 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid

Cat. No.: B12947288
M. Wt: 387.4 g/mol
InChI Key: AFESFUOYTIVKFY-UHFFFAOYSA-N
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Description

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, attached to a difluorocyclobutyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated peptide synthesizers to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other parts of the molecule. The difluorocyclobutyl ring can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluorocyclobutyl)acetic acid lies in its difluorocyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorocyclobutyl]acetic acid

InChI

InChI=1S/C21H19F2NO4/c22-21(23)11-20(12-21,9-18(25)26)24-19(27)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,27)(H,25,26)

InChI Key

AFESFUOYTIVKFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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